molecular formula C7H9N3O2 B11715073 Methyl (2e)-3-(2-methyl-2h-1,2,3-triazol-4-yl)prop-2-enoate

Methyl (2e)-3-(2-methyl-2h-1,2,3-triazol-4-yl)prop-2-enoate

Cat. No.: B11715073
M. Wt: 167.17 g/mol
InChI Key: GEOQVKCBSSVBKH-ONEGZZNKSA-N
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Description

Methyl (2E)-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate is an α,β-unsaturated ester featuring a conjugated system between the ester group and the 1,2,3-triazole ring. Such derivatives are of interest in medicinal chemistry due to the triazole ring’s ability to participate in hydrogen bonding and π-π stacking, traits critical for bioactive molecule design .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl (E)-3-(2-methyltriazol-4-yl)prop-2-enoate

InChI

InChI=1S/C7H9N3O2/c1-10-8-5-6(9-10)3-4-7(11)12-2/h3-5H,1-2H3/b4-3+

InChI Key

GEOQVKCBSSVBKH-ONEGZZNKSA-N

Isomeric SMILES

CN1N=CC(=N1)/C=C/C(=O)OC

Canonical SMILES

CN1N=CC(=N1)C=CC(=O)OC

Origin of Product

United States

Biological Activity

Methyl (2E)-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N4OC_7H_10N_4O, with a molecular weight of 166.18 g/mol. The compound features a triazole ring that contributes to its stability and reactivity.

Synthesis

The synthesis of this compound typically employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the "click reaction." This method is favored for its efficiency and regioselectivity in producing triazole derivatives.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that certain synthesized 1,2,3-triazoles showed promising inhibitory effects against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MIC) ranging from 5.8 to 29.9 µg/mL . The presence of the triazole moiety is crucial for this activity.

Anticancer Activity

This compound has also been evaluated for anticancer potential. In vitro assays against various cancer cell lines revealed significant antiproliferative effects. For example, compounds derived from triazole structures demonstrated IC50 values as low as 1.1 µM against MCF-7 breast cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 RangeReference
AntimicrobialMycobacterium tuberculosis5.8 - 29.9 µg/mL
AnticancerMCF-7 (Breast cancer)IC50 1.1 µM
AntioxidantVariousIC50 10.1 - 37.3 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Molecular docking studies have shown that triazole derivatives can bind effectively to enzymes such as DprE1 in MTB, leading to inhibition of bacterial growth .
  • Cell Cycle Disruption : Certain derivatives have been reported to induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death pathways.

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in various biological contexts:

  • Antitubercular Study : A focused library of triazoles was synthesized and tested against drug-sensitive MTB strains. The results indicated that specific compounds exhibited lower MIC values compared to standard treatments .
  • Cytotoxicity Assays : Compounds were tested against human cancer cell lines such as THP-1 (leukemia), A549 (lung adenocarcinoma), and Panc-1 (pancreatic carcinoma). While some compounds showed significant activity against THP-1 cells, they exhibited lower toxicity against A549 and Panc-1 cells at maximum concentrations evaluated .

Comparison with Similar Compounds

Triazole vs. Pyrazole Analogs

Pyrazoles lack the third nitrogen atom, limiting hydrogen-bonding capacity compared to triazoles. This may explain the discontinuation of the pyrazole analog in commercial availability .

1,2,3-Triazole vs. 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives (e.g., alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates) exhibit distinct electronic properties due to nitrogen atom positioning. The 1,2,4-isomer often shows altered solubility and metabolic stability, making it preferable for agrochemical applications, whereas 1,2,3-triazoles are more common in drug discovery .

Complex Pharmacological Analogs

The WHO-listed INN compound demonstrates how additional substituents (e.g., pyrimidine and benzonitrile groups) enhance target specificity. Its extended conjugation and polar groups likely improve binding affinity to biological targets, a strategy applicable to optimizing the parent compound .

Methodological Considerations

Crystallographic tools like SHELXL (for refinement) and ORTEP (for visualization) are critical for elucidating the molecular geometry of such compounds. For instance, SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles, essential for comparing triazole and pyrazole ring geometries .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows click chemistry routes, similar to other triazole derivatives, though evidence specific to this molecule is lacking.
  • Stability Concerns : Compared to 1,2,4-triazoles, 1,2,3-triazoles may exhibit lower thermal stability due to reduced resonance, necessitating formulation adjustments for pharmaceutical use .

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